Cycloxilic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-hydroxy-2-phenylcyclohexane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c14-12(15)11-8-4-5-9-13(11,16)10-6-2-1-3-7-10/h1-3,6-7,11,16H,4-5,8-9H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCZPUGSOJXZKIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C(=O)O)(C2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30866651 | |
| Record name | 2-Hydroxy-2-phenylcyclohexane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30866651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Cycloxilic Acid and Its Precursors
Classical Synthetic Approaches to Cycloxilic Acid
The foundational methods for constructing the this compound scaffold have traditionally relied on multi-step total synthesis pathways. These routes, while often lengthy, have been instrumental in providing access to the molecule and its analogs for further study.
Multi-step Total Synthesis Pathways
The total synthesis of complex cyclic molecules often involves a carefully orchestrated sequence of reactions to build the carbon framework and introduce the required functional groups. While a specific multi-step synthesis for "this compound" is not detailed in the provided search results, the synthesis of related cyclic structures, such as α-cyclopiazonic acid, provides a relevant framework. For instance, one reported total synthesis of α-cyclopiazonic acid was achieved in seven steps. researchgate.net Such a pathway typically begins with readily available starting materials and progressively builds complexity.
A general approach to constructing cyclic carboxylic acids often involves cyclization reactions as a key step. For example, the Dieckmann condensation is a classical method for forming a new carbon-carbon bond to create a five or six-membered ring, which could be a core feature of a molecule like this compound.
Key Intermediates and Their Chemical Transformations in Synthesis
The success of a multi-step synthesis hinges on the strategic formation and subsequent transformation of key intermediates. In the synthesis of complex molecules, intermediates are isolated and purified at various stages, allowing for a controlled and stepwise construction of the final product.
For instance, in synthetic approaches to fragments of the natural product borrelidin, which features a cyclopentanecarboxylic acid moiety, various key intermediates are meticulously crafted. nih.gov These can include linear precursors with multiple stereocenters that are later cyclized. Common chemical transformations employed to manipulate these intermediates include:
Oxidation: The conversion of alcohols to carboxylic acids is a fundamental transformation. Reagents like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) in combination with a co-oxidant can achieve this selectively. nih.gov
Reduction: The reduction of esters or other carbonyl compounds to alcohols using reagents like lithium aluminum hydride (LiAlH4) is another crucial step to set up further functionalization. nih.gov
Carbon-Carbon Bond Formation: Reactions such as the Wittig olefination or aldol (B89426) condensations are frequently used to extend carbon chains and introduce new functional groups. nih.gov
Cyclization: As mentioned, intramolecular reactions like the Dieckmann condensation or radical cyclizations are pivotal for forming the cyclic core of the target molecule.
| Transformation | Reagents/Conditions | Purpose in Synthesis |
| Oxidation of Alcohol | TEMPO, (diacetoxyiodo)benzene | Forms the carboxylic acid moiety. nih.gov |
| Ester Reduction | LiAlH4 | Creates alcohol intermediates for further functionalization. nih.gov |
| Epoxide Opening | Nucleophilic attack | Introduces new substituents onto the cyclic backbone. nih.gov |
| Cyclization | Base (e.g., Sodium Ethoxide) | Forms the carbocyclic ring structure. |
Novel and Green Synthetic Strategies for this compound
Catalytic Asymmetric Synthesis of this compound and Analogues
Achieving control over the three-dimensional arrangement of atoms (stereochemistry) is a major challenge in modern synthesis. Catalytic asymmetric synthesis utilizes small amounts of a chiral catalyst to produce a large quantity of a single enantiomer of the desired product. An iridium-catalyzed asymmetric hydrogenation of α-substituted acrylic acids has been developed as an efficient method for synthesizing polydeoxypropionates, which are key intermediates for various natural products. nih.gov This type of methodology could be adapted for the enantioselective synthesis of this compound or its precursors, ensuring the production of a specific stereoisomer.
Biocatalytic Routes to this compound or its Scaffolds
Biocatalysis leverages the high selectivity and efficiency of enzymes to perform chemical transformations. Lipases, for example, are enzymes that can be used for the highly selective acetylation of diols, allowing for the differentiation of two similar functional groups within a molecule. nih.gov This level of selectivity is often difficult to achieve with traditional chemical methods. A biocatalytic approach to this compound could involve the use of enzymes to resolve a racemic mixture of a key intermediate or to perform a highly specific oxidation or reduction step, leading to a more efficient and greener synthesis.
Optimization of Reaction Conditions and Yield for this compound Synthesis
A comprehensive review of publicly available scientific literature and chemical databases did not yield specific research articles detailing the optimization of reaction conditions for the synthesis of this compound. While general principles of organic synthesis can be applied to hypothesize potential optimization strategies for the formation of this molecule, there is a notable absence of published studies that provide specific experimental data, detailed research findings, or data tables on the impact of various reaction parameters on the yield and purity of this compound.
The synthesis of structurally related cyclohexyl derivatives often involves reactions such as Grignard reactions with cyclohexanone (B45756) followed by carboxylation, or the oxidation of corresponding alcohols or aldehydes. Optimization of such processes typically involves a systematic investigation of parameters including:
Temperature: The reaction temperature can significantly influence the rate of reaction and the formation of byproducts.
Catalyst: The choice and concentration of a catalyst can be crucial for achieving high efficiency and selectivity.
Solvent: The polarity and boiling point of the solvent can affect the solubility of reactants and the reaction pathway.
Reactant Molar Ratios: The stoichiometry of the reactants is a critical factor in maximizing the conversion of the limiting reagent and minimizing waste.
Reaction Time: The duration of the reaction needs to be optimized to ensure complete conversion without promoting the degradation of the product.
Without specific studies on this compound, it is not possible to provide a data-driven analysis of how these conditions would be optimized for its synthesis. The creation of a data table with specific research findings would require experimental results that are not currently available in the public domain. Therefore, a detailed and scientifically accurate account of the optimization of reaction conditions and yield for this compound synthesis cannot be constructed at this time.
Chemical Reactivity and Transformation Studies of Cycloxilic Acid
Fundamental Reaction Mechanisms Involving Cycloxilic Acid
The core structure of this compound provides multiple sites for chemical attack, allowing it to participate in a variety of fundamental reaction mechanisms. These reactions are central to understanding its potential transformations and synthetic applications.
Electrophilic and Nucleophilic Additions to this compound Moieties
The different electronic characteristics of the functional groups in this compound determine their susceptibility to either electrophilic or nucleophilic attack.
Electrophilic Additions: The term "electrophilic addition" typically applies to unsaturated systems like alkenes. libretexts.org In the context of this compound, the most relevant site for electrophilic attack is the phenyl group. Aromatic rings undergo electrophilic aromatic substitution, which is a related process. The electron-rich π-system of the benzene (B151609) ring can be attacked by electrophiles, typically in the presence of a catalyst, to replace a hydrogen atom on the ring. solubilityofthings.com The hydroxyl and alkyl (cyclohexyl) substituents on the phenyl ring are ortho-, para-directing groups, meaning they direct incoming electrophiles to the positions ortho and para to the point of attachment.
Nucleophilic Additions: The carboxylic acid group contains a carbonyl carbon which is electrophilic due to the electronegativity of the attached oxygen atoms. This carbon is a prime target for nucleophilic attack. libretexts.orgslideshare.net While carboxylic acids themselves are less reactive towards nucleophiles than aldehydes or ketones, they can undergo nucleophilic acyl substitution, a process initiated by nucleophilic addition to the carbonyl carbon. youtube.com This type of reaction is fundamental to the functional group interconversions discussed later. The reaction begins with the nucleophile attacking the carbonyl carbon, leading to a tetrahedral intermediate. slideshare.net
A summary of potential addition reactions is presented below.
| Moiety in this compound | Reaction Type | Attacking Species | Potential Outcome |
|---|---|---|---|
| Phenyl Group | Electrophilic Aromatic Substitution | Electrophile (e.g., Br⁺, NO₂⁺) | Substitution on the aromatic ring (ortho/para positions) |
| Carboxylic Acid (Carbonyl) | Nucleophilic Acyl Substitution | Nucleophile (e.g., R-OH, NH₃) | Formation of ester, amide, etc. via a tetrahedral intermediate |
Redox Chemistry of this compound
Redox reactions involve the change in oxidation states of atoms. organicchemistrydata.org For this compound, both oxidation and reduction are possible at different sites within the molecule.
Oxidation: The carbon atom of a carboxyl group is in a high oxidation state. libretexts.org Further oxidation can lead to decarboxylation, removing the carboxyl group as carbon dioxide. The tertiary alcohol in this compound is resistant to oxidation under standard conditions that would typically oxidize primary or secondary alcohols, as it lacks a hydrogen atom on the carbinol carbon. However, under harsh oxidative conditions, cleavage of carbon-carbon bonds can occur.
Reduction: The carboxylic acid group can be reduced to a primary alcohol. libretexts.org This transformation requires powerful reducing agents like lithium aluminum hydride (LiAlH₄) or diborane (B8814927) (B₂H₆). libretexts.orglumenlearning.com Milder reagents such as sodium borohydride (B1222165) (NaBH₄) are generally ineffective for reducing carboxylic acids. libretexts.org The phenyl group can also be reduced to a cyclohexane (B81311) ring under catalytic hydrogenation conditions (e.g., H₂ gas with a rhodium or ruthenium catalyst under high pressure), though this is a high-energy process.
The table below outlines the expected outcomes of key redox reactions.
| Functional Group | Reaction Type | Reagent Example | Expected Product Functional Group |
|---|---|---|---|
| Carboxylic Acid | Reduction | LiAlH₄ | Primary Alcohol |
| Phenyl Group | Reduction | H₂ / Rh-C (high pressure) | Cyclohexyl Group |
| Carboxylic Acid | Oxidative Decarboxylation | Hunsdiecker Reaction Conditions | Bromo-cyclohexane derivative |
Pericyclic Reactions and Rearrangements Featuring this compound Skeletons
Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. wikipedia.org Major classes include cycloadditions, electrocyclic reactions, and sigmatropic rearrangements. msu.edulibretexts.org
The native structure of this compound, being largely saturated, is not well-suited to participate directly in most common pericyclic reactions, which typically require conjugated π-electron systems. libretexts.org However, the molecular skeleton of this compound could be chemically modified to create precursors for such reactions. For instance, elimination of the tertiary alcohol and subsequent dehydrogenation of the cyclohexane ring could introduce unsaturation, creating a diene system. This modified skeleton could then potentially participate in a [4+2] cycloaddition (Diels-Alder reaction) as the diene component. msu.edu Similarly, the introduction of specific allylic systems could enable sigmatropic rearrangements. msu.edu These transformations would not be reactions of this compound itself, but rather of derivatives constructed from its core structure.
Functional Group Interconversions on the this compound Skeleton
Functional group interconversions are a cornerstone of organic synthesis, allowing for the conversion of one functional group into another. solubilityofthings.comfiveable.me this compound possesses two highly versatile functional groups for such transformations: the carboxylic acid and the tertiary alcohol.
Reactions of the Carboxylic Acid Group: The carboxylic acid can be converted into a variety of derivatives through nucleophilic acyl substitution. ub.edu
Esterification: Reacting this compound with an alcohol in the presence of an acid catalyst yields an ester.
Amide Formation: Reaction with an amine, typically requiring activation of the carboxylic acid (e.g., to an acid chloride), produces an amide.
Acid Chloride Formation: Treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) converts the carboxylic acid into a more reactive acyl chloride. ub.edu
Reactions of the Tertiary Alcohol Group: The tertiary hydroxyl group is a poor leaving group. To make it reactive in substitution reactions, it must first be protonated by a strong acid or converted into a better leaving group, such as a tosylate. Subsequent reaction with a nucleophile can lead to substitution, although elimination reactions are often a competing pathway for tertiary systems.
The following table summarizes key functional group interconversions.
| Initial Functional Group | Reagent(s) | Resulting Functional Group | Reaction Type |
|---|---|---|---|
| Carboxylic Acid (-COOH) | R'OH, H⁺ | Ester (-COOR') | Esterification |
| Carboxylic Acid (-COOH) | SOCl₂ | Acyl Chloride (-COCl) | Acyl Halogenation |
| Acyl Chloride (-COCl) | R'₂NH | Amide (-CONR'₂) | Amidation |
| Tertiary Alcohol (-OH) | HBr (conc.) | Tertiary Bromide (-Br) | Nucleophilic Substitution |
Computational and Theoretical Investigations of Cycloxilic Acid
Quantum Chemical Calculations for Cycloxilic Acid
No published research could be found that details quantum chemical calculations performed on this compound.
Electronic Structure and Bonding Analysis
There is no available information on the electronic structure and bonding analysis of this compound from quantum chemical calculations.
Conformational Analysis and Energy Landscapes
Specific conformational analysis and the resulting energy landscapes for this compound have not been reported in the scientific literature.
Theoretical Prediction of Spectroscopic Properties
There are no theoretical predictions of the spectroscopic properties (e.g., IR, Raman, NMR) of this compound based on quantum chemical methods.
Molecular Dynamics Simulations of this compound Systems
No studies utilizing molecular dynamics simulations to investigate the behavior of this compound in various systems were identified.
Reaction Pathway Elucidation and Transition State Analysis through Computational Modeling
Computational modeling to elucidate reaction pathways and analyze transition states involving this compound has not been documented.
Chiroptical Property Predictions for Chiral this compound Derivatives
There is no available research on the theoretical prediction of chiroptical properties for any chiral derivatives of this compound.
Derivatives, Analogues, and Chemical Structure Reactivity Relationships of Cycloxilic Acid
Synthesis and Chemical Exploration of Cycloxilic Acid Derivatives
The chemical exploration of this compound involves synthesizing various derivatives by modifying its functional groups or incorporating it into different molecular scaffolds. These modifications can significantly alter the compound's physical and chemical properties.
Ester and Amide Derivatives of this compound
Ester and amide derivatives are common modifications of carboxylic acids like this compound. The synthesis of esters typically involves the reaction of the carboxylic acid with an alcohol, often facilitated by an acid catalyst or coupling reagents organic-chemistry.orgrsc.orgorganic-chemistry.orggoogle.com. Similarly, amides are formed by reacting the carboxylic acid or its activated derivatives with amines organic-chemistry.orgrsc.orgorganic-chemistry.orggoogle.com. These reactions can be achieved through various methods, including mixed anhydride (B1165640) pathways or employing specific catalysts to promote direct esterification or amidation organic-chemistry.orggoogle.comresearchgate.net. The resulting esters and amides can exhibit altered solubility, stability, and reactivity compared to the parent acid. For instance, esterification can protect the carboxylic acid group or introduce new functionalities through the alcohol moiety organic-chemistry.orgorganic-chemistry.org. Amide formation is a cornerstone of peptide chemistry and the synthesis of many biologically active molecules organic-chemistry.orgresearchgate.netebsco.com.
Halogenated and Alkylated this compound Analogues
Introducing halogen atoms or alkyl groups onto the this compound scaffold can profoundly influence its electronic and steric properties, thereby affecting its reactivity. Halogenation, for example, can alter electron distribution within the molecule, potentially increasing or decreasing its reactivity in specific reactions. Alkylation can introduce steric bulk, influencing the accessibility of reactive sites and modifying intermolecular interactions. Research in this area focuses on regioselective introduction of these substituents to control the properties of the resulting analogues.
Heterocyclic Modifications of the this compound Scaffold
Heterocyclic compounds, which contain rings with at least one atom other than carbon, are prevalent in pharmaceuticals and natural products cem.combritannica.comnih.gov. Incorporating the this compound moiety into heterocyclic systems or modifying heterocyclic scaffolds with this compound derivatives opens avenues for creating novel compounds with potentially unique biological activities and chemical properties cem.combritannica.comnih.gov. For example, the synthesis of triazole derivatives, known for their broad pharmacological applications, can involve linking heterocyclic moieties to other structures nih.gov. Similarly, pyrazoles and isoxazoles, important heterocyclic classes, are synthesized from chalcone (B49325) derivatives, highlighting the general importance of heterocyclic synthesis in medicinal chemistry orientjchem.org.
Chemical Structure-Reactivity Relationship (CSRR) Studies of this compound Analogues
Understanding how the chemical structure of this compound analogues dictates their reactivity is a core aspect of chemical research. Structure-reactivity relationship (SRR) studies aim to correlate specific structural features—such as the presence of electron-donating or electron-withdrawing groups, steric hindrance, or the arrangement of functional groups—with observed reactivity patterns nih.govnih.govnumberanalytics.comrsc.org. For instance, substituents on a molecule can influence reaction rates and selectivities by altering electron density or by sterically hindering reaction pathways nih.govrsc.org. Studies on related systems have shown that electronic effects from substituents can significantly activate or deactivate a molecule towards certain reactions nih.govnih.gov. For example, electron-donating groups often enhance reactivity, while electron-withdrawing groups can diminish it nih.gov. Similarly, the size and position of substituents can dictate regioselectivity in reactions nih.govnih.gov.
Stereochemical Aspects and Chiral Pool Synthesis of this compound Derivatives
Stereochemistry plays a critical role in the properties and biological activity of organic molecules. This compound and its derivatives may possess chiral centers, meaning they can exist as different stereoisomers (enantiomers or diastereomers). The synthesis of specific stereoisomers is often crucial, particularly in pharmaceutical applications, as different isomers can have vastly different biological effects bccollegeasansol.ac.inethz.chnumberanalytics.comwikipedia.org.
Chiral pool synthesis is a strategy that utilizes readily available, enantiomerically pure natural products (like amino acids or sugars) as starting materials to build complex chiral molecules bccollegeasansol.ac.inethz.ch. By preserving or transferring the existing chirality from the starting material, this method allows for the controlled synthesis of specific stereoisomers. Alternatively, asymmetric synthesis techniques, which may involve chiral auxiliaries or chiral catalysts, can be employed to introduce new stereocenters with high selectivity bccollegeasansol.ac.inethz.chnumberanalytics.comwikipedia.org. Chiral auxiliaries, for example, are temporary chiral units attached to a substrate that guide the stereochemical outcome of a reaction, and are typically recovered afterwards wikipedia.org.
Compound List:
this compound
Esters of this compound
Amides of this compound
Halogenated this compound Analogues
Alkylated this compound Analogues
Heterocyclic Derivatives of this compound
Triazoles
Pyrazoles
Isoxazoles
Barbituric Acid Derivatives
Chalcones
Nabumetone
Biochemical Interaction Mechanisms of Cycloxilic Acid at the Molecular Level
Enzyme-Cycloxilic Acid Interactions and Binding Mechanisms
Interactions between a theoretical "Cycloxilic acid" and enzymes would be governed by the principles of molecular recognition, involving the formation of non-covalent bonds between the ligand (this compound) and the enzyme's active or allosteric sites. The specificity of this binding would be determined by the three-dimensional structures of both the compound and the enzyme, including shape complementarity and the distribution of charged, polar, and nonpolar groups.
Molecular Docking and Dynamics of this compound with Target Enzymes
To understand the potential binding of a hypothetical "this compound," computational methods such as molecular docking and molecular dynamics (MD) simulations would be employed. Molecular docking would predict the preferred binding orientation of the compound within the enzyme's binding pocket, estimating the binding affinity. Following docking, MD simulations could provide insights into the stability of the enzyme-ligand complex over time, revealing conformational changes in both the enzyme and the ligand upon binding.
Table 1: Illustrative Parameters from a Hypothetical Molecular Dynamics Simulation
| Parameter | Description | Hypothetical Value |
| RMSD (Root Mean Square Deviation) | Measures the average deviation of atomic positions, indicating the stability of the protein-ligand complex. | A low, stable RMSD value would suggest a stable binding complex. |
| RMSF (Root Mean Square Fluctuation) | Indicates the flexibility of individual amino acid residues in the protein. | Higher RMSF values in certain regions could suggest conformational changes upon ligand binding. |
| Binding Free Energy (ΔG_bind) | The overall energy change upon ligand binding, indicating the strength of the interaction. | A more negative value would indicate a stronger, more favorable interaction. |
This table is for illustrative purposes only and does not represent actual data for "this compound."
Mechanisms of Enzyme Modulation by this compound (e.g., inhibition, activation)
Depending on its binding mode, "this compound" could modulate enzyme activity in several ways. If it binds to the active site and prevents the natural substrate from binding, it would act as a competitive inhibitor. If it binds to an allosteric site and induces a conformational change that either reduces or enhances the enzyme's catalytic efficiency, it would be a non-competitive inhibitor or an activator, respectively. The specific mechanism would be elucidated through enzyme kinetic studies.
Molecular Mechanisms of this compound in Intracellular Transport Processes
The involvement of a compound like "this compound" in intracellular transport would likely be indirect, potentially through its modulation of enzymes that regulate transport machinery. For instance, it could affect the phosphorylation state of motor proteins like kinesins or dyneins by inhibiting or activating specific kinases or phosphatases. This would, in turn, influence the transport of vesicles, organelles, and other cellular cargo along microtubule tracks. Direct interaction with transport proteins is also a possibility, though less common for small molecules.
This compound in Metabolic and Biosynthetic Pathways
The role of any compound in metabolic and biosynthetic pathways is defined by its origin and its subsequent transformations within a biological system.
Biosynthetic Routes to this compound in Biological Systems
The biosynthesis of a hypothetical "this compound" would originate from common metabolic precursors. Depending on its chemical structure, it could be derived from pathways such as the shikimate pathway (for aromatic compounds), the polyketide pathway, or terpenoid biosynthesis. The specific biosynthetic route would involve a series of enzymatic reactions, including condensations, reductions, oxidations, and cyclizations, to assemble the final molecular structure.
Enzymatic Transformations and Fate of this compound in Biochemical Systems
Once synthesized or introduced into a biological system, "this compound" would be subject to enzymatic transformations that determine its metabolic fate. These transformations, often part of detoxification or catabolic pathways, could include hydroxylation, glycosylation, methylation, or cleavage of the molecule. These modifications would alter its biological activity and facilitate its excretion from the organism. The specific enzymes involved would belong to large families such as cytochrome P450 monooxygenases, transferases, and hydrolases.
Table 2: Potential Enzymatic Transformations
| Transformation | Enzyme Class | Potential Effect on Compound |
| Hydroxylation | Cytochrome P450 Monooxygenases | Increases polarity, may alter biological activity. |
| Glucuronidation | UDP-glucuronosyltransferases | Increases water solubility for excretion. |
| Sulfation | Sulfotransferases | Increases water solubility for excretion. |
| Decarboxylation | Decarboxylases | Alters chemical structure and bioactivity. |
This table is for illustrative purposes only and does not represent actual data for "this compound."
Advanced Analytical Techniques for Cycloxilic Acid Research
Advanced Chromatographic Method Development for Cycloxilic Acid Analysis
Chromatographic methods are central to separating this compound from impurities and related substances. Given the polar nature inherent to carboxylic acids, specialized techniques are often required for effective analysis.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile impurities in pharmaceutical substances. For polar compounds like this compound, which may exhibit poor retention on traditional reversed-phase (RP-LC) columns, Hydrophilic Interaction Liquid Chromatography (HILIC) presents a powerful alternative. sigmaaldrich.comthermofisher.comlongdom.org HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent mixed with a small amount of aqueous solvent. sigmaaldrich.com This setup facilitates the retention and separation of hydrophilic compounds. elementlabsolutions.comobrnutafaza.hr
Method development for this compound would involve screening various HILIC stationary phases (e.g., bare silica, amide, or zwitterionic) to achieve optimal selectivity for the parent compound and its potential process-related impurities or degradation products. elementlabsolutions.com The higher organic content in the mobile phase used in HILIC also offers the advantage of enhanced sensitivity when coupled with mass spectrometry (MS), as it promotes more efficient solvent evaporation and analyte ionization. longdom.orgobrnutafaza.hr
Table 1: Illustrative HILIC Method Parameters for this compound Analysis
| Parameter | Condition |
| Column | HILIC Stationary Phase (e.g., Amide-bonded silica), 2.1 x 100 mm, 1.7 µm |
| Mobile Phase A | 10 mM Ammonium formate (B1220265) in Water, pH 3.0 |
| Mobile Phase B | Acetonitrile |
| Gradient | 95% B to 50% B over 10 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40 °C |
| Detection | UV at 210 nm / Mass Spectrometry |
| Injection Vol. | 2 µL |
This table represents a hypothetical starting point for method development.
Gas chromatography (GC) is a high-resolution separation technique suitable for volatile and thermally stable compounds. gcms.cz Carboxylic acids like this compound are generally non-volatile due to their polarity and tendency to form hydrogen bonds. colostate.edu Therefore, a chemical modification step known as derivatization is required prior to GC analysis. nih.govcolostate.edu
Silylation is a common and effective derivatization method where active hydrogens in carboxyl and hydroxyl groups are replaced with a trimethylsilyl (B98337) (TMS) group. gcms.czcolostate.edunih.gov This process, often using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), increases the volatility and thermal stability of the analyte, making it amenable to GC separation. youtube.comresearchgate.netlmaleidykla.lt
Once derivatized, GC coupled with Mass Spectrometry (GC-MS) can separate and identify volatile derivatives of this compound and related impurities. usherbrooke.ca The mass spectrometer fragments the eluting compounds, producing a characteristic mass spectrum that acts as a molecular fingerprint, allowing for confident identification by comparison to spectral libraries. nih.gov
Table 2: Common Derivatization Reagents for GC-MS Analysis of Carboxylic Acids
| Reagent Class | Example Reagent | Target Functional Group | Derivative Formed |
| Silylating Agents | BSTFA, MSTFA | -COOH, -OH | TMS Ester, TMS Ether |
| Alkylating Agents | BF₃/Methanol | -COOH | Methyl Ester |
| Acylating Agents | Trifluoroacetic Anhydride (B1165640) (TFAA) | -OH, -NH | Trifluoroacetyl Ester |
This table provides examples of derivatization approaches applicable to compounds containing carboxylic acid and other active hydrogen-bearing functional groups.
Advanced Spectroscopic Characterization in this compound Research
Spectroscopic techniques are indispensable for elucidating the precise chemical structure and three-dimensional arrangement of molecules.
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic compounds. weebly.comslideshare.net While one-dimensional (1D) NMR (¹H and ¹³C) provides fundamental information, complex molecules often yield overcrowded spectra where signals overlap. researchgate.net Two-dimensional (2D) NMR experiments resolve these overlaps by spreading the signals across two frequency axes, revealing correlations between different nuclei. wikipedia.orgslideshare.net
Key 2D NMR experiments for the structural elucidation of this compound would include:
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds, helping to establish spin systems and map out proton connectivity. creative-biostructure.com
HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with the signals of directly attached heteronuclei, most commonly ¹³C. wikipedia.orgcreative-biostructure.com This experiment is crucial for assigning which protons are attached to which carbons.
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over longer ranges (typically 2-4 bonds). wikipedia.orgyoutube.com This is vital for connecting different molecular fragments and piecing together the complete carbon skeleton. creative-biostructure.com
Together, these multidimensional techniques allow for the unambiguous assignment of all proton and carbon signals and the complete elucidation of the this compound molecular structure. nih.govresearchgate.net
Table 3: Hypothetical 2D NMR Correlations for a Structural Fragment of this compound
| Proton (δH) | Correlated Carbon(s) via HSQC (δC) | Correlated Carbon(s) via HMBC (δC) |
| 3.85 (H-4) | 72.1 (C-4) | 35.2 (C-3), 40.8 (C-5), 178.5 (C-1) |
| 2.15 (H-5a) | 40.8 (C-5) | 72.1 (C-4), 28.9 (C-6), 35.2 (C-3) |
| 1.98 (H-5b) | 40.8 (C-5) | 72.1 (C-4), 28.9 (C-6), 35.2 (C-3) |
This table illustrates how correlations from HSQC and HMBC experiments would be used to establish connectivity within a molecule.
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within 5 parts per million (ppm). nih.govmeasurlabs.com This precision allows for the unambiguous determination of the elemental formula of a molecule from its measured mass. measurlabs.comrsc.org Unlike nominal mass spectrometry, HRMS can distinguish between ions with the same nominal mass but different elemental compositions (isobars).
In this compound research, HRMS is critical for:
Confirming Molecular Formula: Verifying the elemental composition of the parent molecule and any unknown impurities or degradation products.
Mechanistic Studies: Investigating chemical reactions by identifying transient intermediates and final products with high confidence.
Derivatization Confirmation: Confirming the success of a derivatization reaction (e.g., for GC-MS) by verifying that the product has the expected elemental formula. researchgate.net
Table 4: Example of HRMS Data for a Derivatization Product of this compound
| Compound | Elemental Formula | Calculated Mass (m/z) | Measured Mass (m/z) | Mass Error (ppm) |
| This compound TMS Derivative | C₁₂H₂₂O₃Si | 242.1338 | 242.1341 | 1.2 |
This table demonstrates the high accuracy of HRMS in confirming the elemental composition of a target molecule.
Many organic molecules, including potentially this compound, are chiral, meaning they exist as non-superimposable mirror images (enantiomers). Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are chiroptical techniques used to investigate the three-dimensional structure of chiral molecules. libretexts.orgslideshare.netlibretexts.org
Optical Rotatory Dispersion (ORD): Measures the change in the angle of rotation of plane-polarized light as a function of wavelength. kud.ac.inmgcub.ac.in
Circular Dichroism (CD): Measures the differential absorption of left- and right-circularly polarized light by a chiral molecule as a function of wavelength. libretexts.orglibretexts.org
The resulting ORD or CD spectrum is a unique fingerprint for a specific stereoisomer. libretexts.org The absolute configuration of this compound can be determined by comparing its experimental CD spectrum to that of a known standard or by applying theoretical prediction models. The Exciton Chirality Method is a powerful application of CD used to determine the absolute configuration of molecules containing two or more light-absorbing units (chromophores). nih.govresearchgate.netnih.gov The sign of the observed CD signal (a "couplet") can be directly correlated to the spatial arrangement of the chromophores, thereby revealing the molecule's stereochemistry. nih.govacs.orgacs.org
Crystallographic Analysis of this compound and its Co-crystals for Structural Insights
Crystallographic analysis, particularly single-crystal X-ray diffraction, stands as a definitive method for elucidating the three-dimensional atomic arrangement of crystalline solids. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the physicochemical properties of a compound. However, a comprehensive search of publicly available scientific literature and crystallographic databases, including the Cambridge Structural Database (CSD), reveals a notable absence of published single-crystal X-ray diffraction data for this compound in its pure form or as a co-crystal.
The lack of experimental crystallographic data for this compound means that detailed structural insights, such as unit cell parameters, space group, and specific intermolecular hydrogen bonding patterns, remain undetermined. Consequently, a quantitative analysis of its crystal packing and the generation of detailed data tables based on experimental findings are not possible at this time.
While general principles of crystal engineering suggest that the carboxylic acid and hydroxyl functional groups of this compound would likely participate in hydrogen bonding to form supramolecular structures like dimers or catemers, the specific motifs and their geometries can only be confirmed through experimental crystallographic studies.
Similarly, the investigation of this compound co-crystals—crystalline structures composed of this compound and a second, different molecule (a coformer) in a specific stoichiometric ratio—is an area that appears to be unexplored in published research. The formation of co-crystals can significantly alter the physical properties of a compound, including its solubility, stability, and bioavailability. The rational design of this compound co-crystals would involve selecting coformers that can form robust intermolecular interactions, such as hydrogen bonds, with the functional groups of this compound. Potential coformers could include compounds with complementary functional groups, such as amides, pyridines, or other carboxylic acids.
Without experimental data, any discussion of the crystallographic analysis of this compound and its co-crystals is speculative. Future research involving the successful crystallization and subsequent single-crystal X-ray diffraction analysis of this compound and its co-crystals would be necessary to provide the detailed structural insights and data tables requested. Such studies would be invaluable for advancing the understanding of this compound's solid-state properties.
Environmental Fate and Chemical Degradation of Cycloxilic Acid
Chemical Degradation Pathways of Cycloxilic Acid in Environmental Matrices
The degradation of this compound in the environment can occur through various chemical and biological pathways. While specific studies on this compound are limited, the degradation of structurally similar compounds, such as cyclohexane (B81311) carboxylic acid, provides significant insights into its likely environmental fate. The primary degradation pathways are expected to be biodegradation, hydrolysis, and oxidation.
Biodegradation:
Microbial degradation is anticipated to be a significant pathway for the breakdown of this compound in environmental matrices like soil and water. Studies on cyclohexane carboxylic acid have demonstrated its susceptibility to biodegradation by microorganisms. For instance, acclimated activated sludge has been shown to effectively degrade cyclohexane carboxylic acid under aerobic conditions. nih.gov The degradation process can be modeled using first-order kinetics, with the rate being influenced by several environmental factors. nih.gov
One study on the aerobic biodegradation of cyclohexane carboxylic acid by activated sludge revealed that over 90% of the compound could be degraded within 120 hours after an acclimation period. nih.gov The degradation efficiency was found to be dependent on pH, temperature, and the concentration of dissolved oxygen. nih.gov Basic conditions, specifically a pH of 10, were shown to significantly promote the degradation rate. nih.gov
Anaerobic degradation pathways for cyclohexane carboxylic acid have also been identified in various bacteria. nih.gov These pathways often involve the activation of the carboxylic acid to its coenzyme A (CoA) thioester, followed by a series of enzymatic reactions that lead to the opening of the cyclohexane ring and its eventual mineralization. nih.govnih.gov For example, in the bacterium Geobacter metallireducens, cyclohexane carboxylic acid is converted to cyclohexanoyl-CoA and subsequently dehydrogenated. nih.gov
Key Factors Influencing Biodegradation of Structurally Similar Carboxylic Acids:
| Factor | Influence on Degradation Rate | Reference |
| pH | Basic conditions (pH 10) enhance degradation. | nih.gov |
| Temperature | Increased temperature generally increases degradation efficiency. | nih.gov |
| Dissolved Oxygen | Higher concentrations of dissolved oxygen promote aerobic degradation. | nih.gov |
| Initial Concentration | High concentrations can have an inhibitory effect on microorganisms. | nih.gov |
Hydrolysis:
Hydrolysis is a chemical process in which a molecule is cleaved into two parts by the addition of a water molecule. For this compound, which contains a carboxylic acid functional group, hydrolysis of the parent molecule itself is not a primary degradation pathway under typical environmental pH conditions. However, if this compound were to form esters or amides with other environmental molecules, these derivatives would be susceptible to hydrolysis, breaking down to regenerate this compound and the corresponding alcohol or amine. The rate of hydrolysis is significantly influenced by pH, with both acidic and basic conditions often catalyzing the reaction. nih.gov
Oxidation:
Environmental Partitioning Behavior and Chemical Transport of this compound
The partitioning behavior of this compound dictates its distribution in the environment, influencing its mobility and bioavailability. Key parameters that describe this behavior are the octanol-water partition coefficient (Kow) and the soil adsorption coefficient (Koc).
Octanol-Water Partitioning:
The octanol-water partition coefficient (Log P or Kow) is a measure of a chemical's lipophilicity or hydrophobicity. It describes the ratio of its concentration in an octanol (B41247) phase to its concentration in a water phase at equilibrium. nist.govnih.gov A higher Log P value indicates a greater tendency to associate with organic matter and lipids. For an organic acid like this compound, the Log P is pH-dependent. In its protonated (neutral) form at low pH, it will be more lipophilic and have a higher Log P. In its deprotonated (anionic) form at higher pH, it will be more water-soluble, resulting in a lower Log P. While an experimentally determined Log P for this compound is not available, it can be estimated using computational models based on its structure.
Soil Adsorption:
The tendency of this compound to adsorb to soil and sediment is a critical factor in its environmental transport. This is often quantified by the soil adsorption coefficient (Koc), which normalizes the adsorption to the organic carbon content of the soil. epa.gov The adsorption of organic acids to soil is a complex process influenced by soil properties such as organic matter content, clay content, and pH, as well as the chemical properties of the acid itself, particularly its acid dissociation constant (pKa). nih.govecetoc.org
For weak acids like this compound, soil pH is a dominant factor controlling adsorption. ecetoc.org At a pH below the pKa of the carboxylic acid group, the neutral form of the acid will predominate, which tends to adsorb more strongly to soil organic matter. ecetoc.org Conversely, at a pH above the pKa, the anionic form will be more prevalent, leading to weaker adsorption and greater mobility in the soil-water system due to electrostatic repulsion from negatively charged soil particles. ecetoc.org
Factors Influencing the Soil Adsorption of Organic Acids:
| Soil/Chemical Property | Influence on Adsorption | Reference |
| Soil Organic Matter | Higher organic matter content generally increases adsorption of the neutral form. | ecetoc.org |
| Soil pH | Adsorption is greater at pH < pKa (neutral form) and lower at pH > pKa (anionic form). | ecetoc.org |
| Clay Content | Clay minerals can contribute to adsorption, particularly through interactions with their surface charges. | frontiersin.org |
| Cation Exchange Capacity | Can influence the interaction of the anionic form with the soil matrix. | frontiersin.org |
Due to its carboxylic acid functionality, this compound is expected to have a relatively high mobility in soils with neutral to alkaline pH, where it will exist primarily in its anionic form. In acidic soils, its mobility would be reduced due to increased adsorption of the neutral species. The presence of the hydroxyl group may also influence its water solubility and interaction with soil components compared to a non-hydroxylated analogue.
Catalytic Applications and Materials Science Relevance of Cycloxilic Acid
Potential of Cycloxilic Acid or its Derivatives in Catalysis (e.g., as ligands or acid catalysts)
Further investigation into broader categories of related chemical structures or catalytic processes did not provide any specific links back to this compound or its derivatives. Without dedicated research on this particular compound's application in materials science and catalysis, any attempt to create the requested content would be speculative and not based on factual, verifiable scientific evidence.
A table of mentioned compounds has not been included as no specific compounds related to the catalytic applications or material synthesis involving this compound could be identified.
Emerging Research Frontiers and Future Directions for Cycloxilic Acid
Integration of Cycloxilic Acid Research with Artificial Intelligence and Machine Learning
The integration of Artificial Intelligence (AI) and Machine Learning (ML) presents a transformative opportunity for advancing research on this compound. AI and ML algorithms are increasingly vital in drug discovery and development by analyzing vast datasets to identify patterns, predict outcomes, and optimize processes nih.govarxiv.orgresearchgate.netfda.gov. For this compound, this could translate into several key areas:
Virtual Screening and De Novo Design: AI-powered virtual screening platforms can rapidly assess large libraries of potential this compound derivatives for desired properties, significantly accelerating lead identification nih.govmedchemexpress.commedchemexpress.com. Furthermore, generative AI models can be employed for de novo design, creating novel molecular structures based on this compound scaffolds with predicted biological activities, thereby exploring previously unconsidered chemical space nih.gov.
Predictive Modeling: ML models can be trained on existing data related to this compound or similar compounds to predict physicochemical properties, pharmacokinetic profiles, and potential biological targets. This predictive capability can guide experimental efforts, making research more efficient and targeted nih.gov.
Data Analysis and Interpretation: AI tools can assist in analyzing complex experimental data generated from this compound research, such as high-throughput screening results or omics data, to uncover subtle relationships and generate new hypotheses arxiv.orglockheedmartin.com.
While specific AI/ML applications directly on this compound are still emerging, the general success of these technologies in pharmaceutical research suggests a strong potential for their adoption in future this compound studies.
Interdisciplinary Approaches in this compound Research
The complex nature of chemical and biological research necessitates interdisciplinary approaches to tackle multifaceted challenges and unlock new discoveries ugent.bemdpi.comnserc-crsng.gc.cascienceopen.com. Future research on this compound is likely to benefit from collaborations across various scientific domains:
Chemistry and Biology Synergy: Integrating expertise from synthetic organic chemistry, medicinal chemistry, and molecular biology will be crucial for designing and synthesizing novel this compound analogs with tailored properties and for elucidating their precise biological mechanisms of action unibo.itresearchgate.netnih.gov.
Computational and Experimental Integration: Combining computational chemistry and cheminformatics with experimental validation is essential for efficiently exploring chemical space and predicting molecular behavior. This includes using molecular dynamics simulations and quantitative structure-activity relationship (QSAR) modeling in conjunction with laboratory synthesis and testing unibo.itnih.gov.
Data Science and Domain Expertise: The application of advanced data science techniques, including AI/ML as discussed previously, requires close collaboration with domain experts in chemistry and pharmacology to ensure the relevance and interpretability of the findings lockheedmartin.commdpi.com. This interdisciplinary synergy can accelerate the identification of new therapeutic targets or material science applications for this compound derivatives.
The trend towards interdisciplinary research is driven by the recognition that many scientific problems cannot be adequately addressed by single disciplines alone nserc-crsng.gc.cascienceopen.com. Future research on this compound will likely see increased collaboration between chemists, biologists, pharmacologists, computer scientists, and data analysts.
Unexplored Chemical Spaces and Future Opportunities in this compound Research
The vastness of chemical space means that a significant portion of potentially useful molecules remains undiscovered nih.govnih.gov. Future research on this compound can capitalize on this by venturing into unexplored chemical territories:
Systematic Exploration of Analogs: Beyond optimizing known structures, future research can focus on the rational design and synthesis of novel this compound analogs that deviate significantly from existing scaffolds. This approach, akin to exploring "unexplored chemical space," aims to uncover compounds with entirely new or enhanced biological activities, analogous to efforts in antimalarial drug discovery nih.govnih.gov.
Combinatorial Chemistry and High-Throughput Synthesis: Leveraging combinatorial chemistry techniques and automated synthesis platforms can enable the rapid generation and screening of diverse libraries of this compound derivatives. This high-throughput approach is instrumental in efficiently probing extensive regions of chemical space medchemexpress.commedchemexpress.com.
Targeted Synthesis of Novel Derivatives: Identifying specific structural modifications or functionalizations of the this compound core could lead to compounds with unique properties for various applications, from pharmaceuticals to materials science. The mention of "Custom Synthesis" services for this compound indicates an existing capacity and interest in creating novel variants medchemexpress.commedchemexpress.com.
By moving beyond conventional research strategies and systematically exploring the broader chemical landscape associated with this compound, researchers can potentially discover compounds with significant therapeutic or industrial value.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Cycloxilic acid, and how can its purity be validated experimentally?
- Methodological Answer : this compound (C₁₃H₁₆O₃) is synthesized via hydroxylation and carboxylation of phenyl-substituted cyclohexane precursors. Purification typically involves recrystallization or column chromatography. Purity validation requires analytical techniques such as NMR (for structural confirmation), HPLC (≥98% purity threshold), and mass spectrometry. Reference standards from authoritative databases (e.g., NIST Chemistry WebBook) should be used for calibration .
Q. How can researchers assess the biological activity of this compound in preliminary in vitro models?
- Methodological Answer : Design dose-response assays using enzyme inhibition or cell viability models (e.g., mitochondrial activity via MTT assays). Include positive/negative controls (e.g., known inhibitors) and triplicate replicates. Data should be analyzed using nonlinear regression to calculate IC₅₀ values. Note that this compound’s bioactivity claims (e.g., HY-U00305) require validation against peer-reviewed studies, as commercial databases may lack clinical evidence .
Q. What experimental methods are recommended to determine this compound’s solubility and stability under physiological conditions?
- Methodological Answer : Use the shake-flask method with buffers at physiological pH (7.4). Quantify solubility via UV-Vis spectroscopy or HPLC. Stability studies should monitor degradation under varying temperatures and light exposure, with periodic sampling over 24–72 hours. Data should comply with guidelines from journals like the Beilstein Journal of Organic Chemistry for reproducibility .
Advanced Research Questions
Q. How can contradictory data on this compound’s bioactivity across studies be systematically resolved?
- Methodological Answer : Conduct meta-analyses to identify confounding variables (e.g., assay pH, solvent polarity). Replicate experiments using standardized protocols from . Apply statistical tools (e.g., ANOVA with post-hoc tests) to assess inter-study variability. Cross-validate findings with orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .
Q. What strategies are effective for elucidating this compound’s mechanism of action at the molecular level?
- Methodological Answer : Use CRISPR-engineered cell lines to knockout putative targets, followed by rescue experiments. Combine with proteomics (e.g., SILAC labeling) to identify interacting proteins. Molecular docking studies (e.g., AutoDock Vina) can predict binding sites, but require validation via X-ray crystallography or cryo-EM .
Q. How should researchers design experiments to investigate synergistic effects between this compound and other bioactive compounds?
- Methodological Answer : Apply factorial design (e.g., 3×3 matrix) to test combinations across concentration gradients. Use Chou-Talalay synergy indices (e.g., CompuSyn software) to quantify interactions. Include isobolograms to distinguish additive vs. synergistic effects. Document protocols per ’s guidelines for reproducibility .
Q. What computational approaches are suitable for predicting this compound’s pharmacokinetic properties?
- Methodological Answer : Leverage QSAR models via platforms like SwissADME or pkCSM. Input molecular descriptors (e.g., logP, topological surface area) derived from NIST data. Validate predictions with in vivo PK studies in rodent models, ensuring adherence to ethical guidelines for animal research .
Methodological Best Practices
- Data Reproducibility : Follow ’s standards for experimental documentation, including raw data deposition in repositories like Zenodo.
- Literature Gaps : Prioritize primary literature over commercial databases (e.g., exclude ) to avoid biased claims .
- Ethical Compliance : For in vivo studies, align with ARRIVE 2.0 guidelines and obtain institutional ethics approvals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
